molecular formula C10H10OS B592828 4-phenylbut-3-enethioic S-acid CAS No. 1914-61-0

4-phenylbut-3-enethioic S-acid

Cat. No.: B592828
CAS No.: 1914-61-0
M. Wt: 178.249
InChI Key: SEUYMUDVXBSSGT-UHFFFAOYSA-N
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Description

4-Phenylbut-3-enethioic S-acid is a thioic acid derivative characterized by a phenyl-substituted butene backbone and a thioic acid (-COSH) functional group at the terminal position. The compound’s structure includes a conjugated double bond at the 3-position of the butene chain, which may influence its reactivity and stability. Thioic acids, unlike carboxylic acids, replace the oxygen atom in the hydroxyl group with sulfur, conferring distinct physicochemical properties such as increased acidity and nucleophilicity .

The stereochemistry of such compounds is often resolved using Mosher’s method, where esterification with chiral acid chlorides (e.g., S- or R-MTPA-Cl) enables determination of absolute configuration via $ ^1H $-NMR analysis of Δδ values .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analog: 4-Amino-3-phenylbutyric Acid Hydrochloride

Structure: Replaces the thioic acid group with an amino (-NH$_2$) moiety and a carboxylic acid (-COOH) group. Properties:

  • Pharmacological Activity: This compound (marketed as phenibut) acts as a GABA analogue, exhibiting nootropic and anxiolytic effects .
  • Acidity: The carboxylic acid group (pKa ~2.5) is less acidic than thioic acids (pKa ~1–2), but the amino group (pKa ~9.5) introduces zwitterionic behavior in physiological conditions.
  • Solubility : High water solubility due to ionic character, unlike the more lipophilic thioic acid derivative.

Structural Analog: 2,2-Dimethyl-4-phenylbut-3-enoic Acid

Structure : Features a carboxylic acid (-COOH) group and two methyl substituents at the 2-position.
Properties :

  • Steric Effects : The dimethyl group increases steric hindrance, reducing reactivity in nucleophilic reactions compared to the unsubstituted thioic acid.
  • Acidity : Carboxylic acid group (pKa ~4–5) is weaker than thioic acids, impacting salt formation and solubility.
  • Thermal Stability : The conjugated double bond may enhance stability, similar to 4-phenylbut-3-enethioic S-acid .

Applications : Used in organic synthesis as a building block, whereas thioic acids are more specialized in metal coordination or catalysis.

Thiocarbamate Compounds

Structure : Contain a carbamothioic S-acid (-NHCOS-) group.
Properties :

  • Fragmentation Patterns : Under electron impact mass spectrometry, thiocarbamates fragment into carbamothioic S-acid intermediates (e.g., m/z = 149 for O-alkyl derivatives) . This contrasts with this compound, which may produce phenyl-containing fragments (e.g., m/z = 77 for C$6$H$5^+$).
  • Reactivity : Thiocarbamates are prone to hydrolysis, whereas thioic acids may exhibit greater stability due to aromatic conjugation.

Comparative Data Table

Compound Molecular Formula Functional Groups pKa (Approx.) Key Applications
This compound C${10}$H${10}$SOS Thioic acid (-COSH), phenyl 1–2 Synthetic intermediate
4-Amino-3-phenylbutyric acid C${10}$H${13}$NO$_2$ Amino (-NH$_2$), carboxylic acid 2.5 (COOH), 9.5 (NH$_3^+$) Nootropic agent
2,2-Dimethyl-4-phenylbut-3-enoic acid C${12}$H${14}$O$_2$ Carboxylic acid, dimethyl 4–5 Organic synthesis
O-Alkylthiocarbamate Varies Carbamothioic S-acid (-NHCOS-) N/A Agrochemistry, polymers

Research Findings and Analytical Insights

  • Mass Spectrometry : Thiocarbamates and thioic acids both undergo sulfur-related fragmentation, but the latter’s phenyl group generates distinct aromatic ions (e.g., C$6$H$5^+$) .
  • Biological Activity: Unlike 4-amino-3-phenylbutyric acid, this compound lacks documented neuroactive properties, highlighting the critical role of functional groups in pharmacology .

Preparation Methods

Nucleophilic Substitution Using Styryl Bromide and Thioglycolic Acid

Reaction Overview

The most well-documented synthesis of 4-phenylbut-3-enethioic S-acid involves a nucleophilic substitution reaction between styryl bromide and thioglycolic acid. This method, detailed in a patent application (US 2003/0114538A1), achieves a high yield of 90% under optimized conditions .

Reaction Conditions and Procedure

  • Reagents :

    • Styryl bromide (1.0 mol)

    • Thioglycolic acid (1.2 mol)

    • Sodium hydroxide (NaOH, 2.5 mol)

    • Ethanol (solvent)

    • Hydrochloric acid (HCl, for neutralization)

  • Procedure :

    • Thioglycolic acid is dissolved in ethanol, and NaOH is added to deprotonate the thiol group.

    • Styryl bromide is introduced dropwise under reflux (78°C) for 4–6 hours.

    • The mixture is neutralized with dilute HCl, precipitating the product.

    • The crude product is filtered, washed with cold ethanol, and dried under vacuum.

  • Yield : 90%

  • Melting Point : 84–86°C .

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where the thiolate anion (generated from thioglycolic acid and NaOH) attacks the electrophilic carbon in styryl bromide. The stereochemistry of the double bond in the styryl moiety is preserved, yielding the (Z)-isomer as the major product .

Oxidation of Thioether Precursors

Reaction Parameters

  • Reagents :

    • (Z)-Styrylthioacetic acid (1.0 mol)

    • Hydrogen peroxide (H₂O₂, 3.0 mol)

    • Acetic acid (solvent)

  • Procedure :

    • The thioether is dissolved in acetic acid.

    • H₂O₂ is added slowly at 0°C, and the mixture is stirred at ambient temperature for 12 hours.

    • The product is isolated via filtration and recrystallization.

  • Yield : 65% .

Thioesterification via Soft-Enolization

Key Considerations

  • Catalysts : MgBr₂·OEt₂ or Zn(OTf)₂.

  • Bases : Tertiary amines (e.g., DBU) facilitate enolization.

  • Temperature : Reactions are typically conducted at –20°C to 0°C to suppress side reactions .

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Method Yield Conditions Scalability
Nucleophilic Substitution90%Reflux, 4–6 hoursHigh
Thioether Oxidation65%Ambient, 12 hoursModerate
Soft-EnolizationN/ALow temperatureExperimental

The nucleophilic substitution method outperforms others in yield and scalability, making it the preferred industrial route. Oxidation and enolization approaches remain niche due to lower yields or unproven efficacy .

Analytical Characterization

Structural Confirmation

  • Molecular Formula : C₁₀H₁₀OS .

  • Spectroscopic Data :

    • ¹H NMR : δ 7.2–7.4 (m, 5H, aromatic), 6.3 (d, 1H, CH=CH), 3.2 (s, 2H, SCH₂) .

    • IR : 2560 cm⁻¹ (S–H stretch), 1680 cm⁻¹ (C=O stretch) .

Properties

CAS No.

1914-61-0

Molecular Formula

C10H10OS

Molecular Weight

178.249

IUPAC Name

4-phenylbut-3-enethioic S-acid

InChI

InChI=1S/C10H10OS/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)

InChI Key

SEUYMUDVXBSSGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CCC(=O)S

Synonyms

(Z)-STYRYLTHIOACETIC ACID

Origin of Product

United States

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